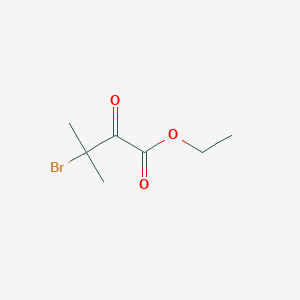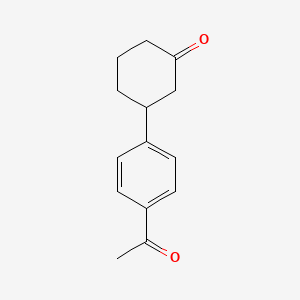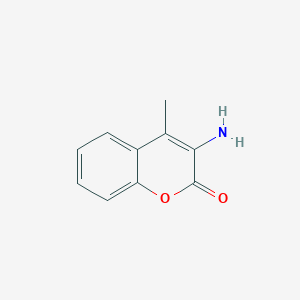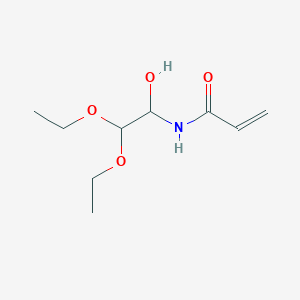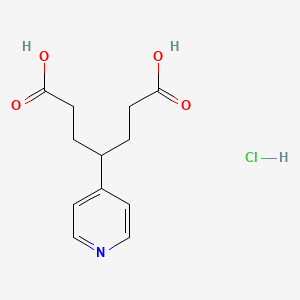
4-Pyridin-4-ylheptanedioic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridin-4-ylheptanedioic acid;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes a pyridine ring attached to a heptanedioic acid moiety, and it is often used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-ylheptanedioic acid;hydrochloride typically involves the formation of the pyridine ring followed by the attachment of the heptanedioic acid group. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The resulting dihydropyridine is then oxidized to form the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of Grignard reagents. These methods ensure high yields and purity, making the compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridin-4-ylheptanedioic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
4-Pyridin-4-ylheptanedioic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pyridin-4-ylheptanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic aromatic heterocycle with similar chemical properties.
Pyrimidine: Another nitrogen-containing heterocycle with distinct biological activities.
Piperidine: A saturated six-membered ring containing nitrogen, used in various pharmaceutical applications.
Uniqueness
4-Pyridin-4-ylheptanedioic acid;hydrochloride is unique due to its specific structure, which combines the properties of pyridine with the functional groups of heptanedioic acid.
Eigenschaften
CAS-Nummer |
113050-03-6 |
|---|---|
Molekularformel |
C12H16ClNO4 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
4-pyridin-4-ylheptanedioic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c14-11(15)3-1-9(2-4-12(16)17)10-5-7-13-8-6-10;/h5-9H,1-4H2,(H,14,15)(H,16,17);1H |
InChI-Schlüssel |
AOINMNQWIDULOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(CCC(=O)O)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
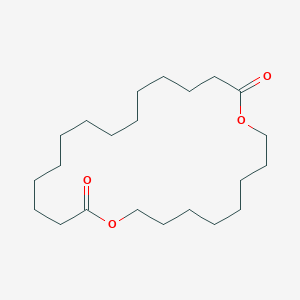
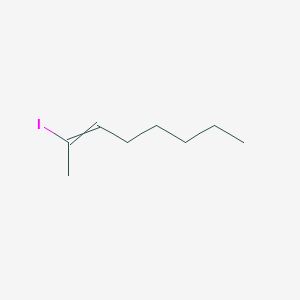
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
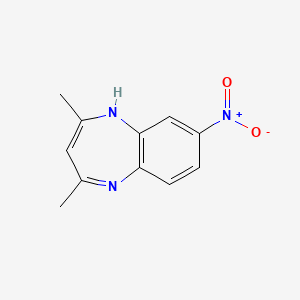

![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
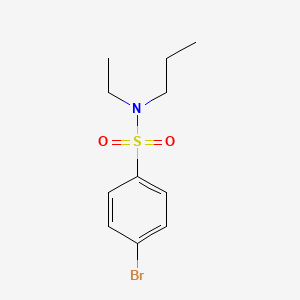
![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)
